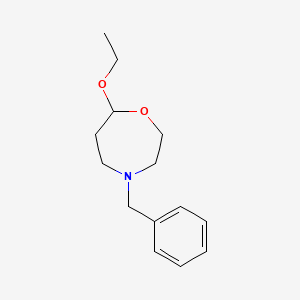
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazepine family Oxazepines are seven-membered rings containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces reaction time and increases yield .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This reaction involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production methods for 1,4-oxazepine derivatives often rely on scalable and efficient synthetic routes. The use of microwave-induced reactions and copper catalysis are particularly attractive due to their simplicity and high yields. Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed for the synthesis of various oxazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepine N-oxides, while reduction reactions can produce reduced oxazepine derivatives .
Scientific Research Applications
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a histone deacetylase inhibitor and antitumor agent.
Medicine: Explored for its pharmacological activities, including antidepressant and analgesic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a histone deacetylase inhibitor, leading to changes in gene expression and potential antitumor effects . Additionally, its structure allows it to interact with various receptors and enzymes, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
Tetrahydrobenzo[f][1,4]oxazepine: Synthesized through diastereoselective multicomponent reactions and used in medicinal chemistry.
Azepines and Benzodiazepines: Other seven-membered heterocycles with significant biomedical applications.
Uniqueness
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57492-60-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-benzyl-7-ethoxy-1,4-oxazepane |
InChI |
InChI=1S/C14H21NO2/c1-2-16-14-8-9-15(10-11-17-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI Key |
MNQCEAANZRXANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCN(CCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















